molecular formula C29H23N3O3S B4994309 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide

4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B4994309
M. Wt: 493.6 g/mol
InChI Key: LGIDYLUIKLEANE-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group, a quinoxaline moiety, and a benzamide core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the quinoxaline derivative, followed by the introduction of the sulfonyl group and the benzamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide and quinoxaline moieties can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The sulfonyl group and quinoxaline moiety play crucial roles in binding to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-pyridyl)phenyl]benzamide
  • 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-quinolinyl)phenyl]benzamide
  • 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-isoquinolinyl)phenyl]benzamide

Uniqueness

4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the quinoxaline moiety, in particular, distinguishes it from other similar compounds, providing distinct interactions and effects in various applications.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c1-20-9-15-25(16-10-20)36(34,35)19-21-11-13-22(14-12-21)29(33)31-24-6-4-5-23(17-24)28-18-30-26-7-2-3-8-27(26)32-28/h2-18H,19H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIDYLUIKLEANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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